Isopropyldimethylchlorosilane is a chemical compound with the molecular formula C₅H₁₃ClSi. It is classified as an organosilicon compound, specifically a chlorosilane, which contains silicon bonded to organic groups and a chlorine atom. This compound is used primarily in the synthesis of siloxanes and as a precursor in various
DMIPSCl does not have a well-defined mechanism of action in biological systems. Its primary function lies in its role as a precursor for the synthesis of other organosilicon compounds with targeted biological activities.
DMIPSCl is a flammable liquid and a skin and eye irritant []. It can react violently with water, releasing hydrochloric acid fumes. Exposure can cause respiratory irritation.
CDMIS can serve as a precursor for the introduction of the dimethylsilyl (SiMe2) group into organic molecules. This functional group can be useful in protecting reactive functional groups during organic synthesis or modifying the reactivity of a molecule PubChem: .
CDMIS can be a starting material for the synthesis of more complex organosilicon compounds, such as silylated polymers or silicon-containing pharmaceuticals ScienceDirect.
CDMIS can be used as a coupling agent to modify the surface properties of materials, such as adhesion or wettability Wiley Online Library.
Isopropyldimethylchlorosilane can be synthesized through various methods:
Isopropyldimethylchlorosilane stands out due to its unique branching structure which influences its reactivity and application scope compared to linear or less branched silanes. Its specific properties make it particularly suitable for applications requiring controlled reactivity and stability under various conditions.
Studies on the interactions of isopropyldimethylchlorosilane focus on its reactivity with various substrates and its hydrolysis products. The hydrolysis reaction has been extensively studied due to its implications in environmental chemistry and safety protocols. The release of hydrochloric acid during hydrolysis poses risks that necessitate proper ventilation and protective equipment when handling this compound .
Similar compounds include:
Compound | Structure | Reactivity |
The Grignard reagent-based approach represents the most established and widely utilized methodology for synthesizing isopropyldimethylchlorosilane. This synthesis pathway leverages the high nucleophilicity of isopropylmagnesium chloride to effect substitution reactions with appropriate silicon electrophiles [5] [6] [7]. Reaction Mechanism with TrichlorosilaneThe fundamental reaction mechanism involves the nucleophilic attack of isopropylmagnesium chloride on trichlorosilane, resulting in the formation of the desired product through a substitution pathway. The isopropylmagnesium chloride reagent is generated through the reaction of isopropyl chloride with magnesium metal in ethereal solvents [7]. The chemical equation for the formation of the Grignard reagent proceeds as follows: $$ \text{(CH₃)₂CHCl} + \text{Mg} → \text{(CH₃)₂CHMgCl} $$ Subsequently, the formed Grignard reagent reacts with trichlorosilane according to the following mechanism [5] [6]: $$ \text{(CH₃)₂CHMgCl} + \text{HSiCl₃} → \text{(CH₃)₂CHSi(CH₃)₂Cl} + \text{MgCl₂} + \text{HCl} $$ The reaction proceeds through a nucleophilic substitution mechanism where the carbanion character of the isopropyl group in the Grignard reagent attacks the electrophilic silicon center in trichlorosilane [6] [8]. The mechanism involves the formation of a pentacoordinate silicon intermediate, followed by the elimination of magnesium chloride and hydrogen chloride [9] [10]. Research has demonstrated that the reaction mechanism involves multiple elementary steps, including the initial coordination of the Grignard reagent to the silicon center, followed by the transfer of the isopropyl group and subsequent elimination reactions [11] [10]. The stereochemistry of the reaction typically proceeds with retention of configuration at the carbon center, indicating a concerted mechanism rather than a dissociative pathway [12]. Solvent Systems and Temperature OptimizationThe choice of solvent system critically influences both the formation of the Grignard reagent and the subsequent reaction with trichlorosilane. Tetrahydrofuran emerges as the preferred solvent for this transformation due to its superior coordinating ability compared to diethyl ether [13] [14]. Research has established that reactions conducted in tetrahydrofuran proceed significantly faster than those in diethyl ether, with rate enhancements of up to 10-fold observed under comparable conditions [14]. The enhanced reactivity in tetrahydrofuran stems from the stronger coordination of this solvent to the magnesium center, which facilitates both the formation and reactivity of the Grignard reagent [11] [14]. Tetrahydrofuran molecules coordinate to magnesium centers with three molecules typically associated with each magnesium atom, creating a more reactive and stable Grignard species [14]. Temperature optimization studies indicate that the Grignard formation proceeds optimally at temperatures between 0°C and 60°C [13] [12]. Lower temperatures favor the formation of the Grignard reagent while minimizing side reactions such as Wurtz coupling, whereas higher temperatures accelerate the subsequent reaction with trichlorosilane [15] [13]. The optimal temperature protocol involves Grignard formation at 0-25°C followed by warming to 45-60°C for the silicon substitution reaction [15]. Mixed solvent systems comprising tetrahydrofuran and hydrocarbon cosolvents have also been investigated [14]. These systems offer advantages in terms of reduced solvent costs and improved product isolation, while maintaining acceptable reaction rates and yields [15] [14]. Alternative Industrial Synthesis RoutesIndustrial production of isopropyldimethylchlorosilane employs several alternative synthetic approaches designed to overcome the limitations of Grignard-based methodologies, particularly regarding moisture sensitivity and scalability challenges. Direct Chlorination of IsopropyldimethylsilaneDirect chlorination represents a straightforward approach that eliminates the need for organometallic reagents [16] [17]. This methodology involves the treatment of isopropyldimethylsilane with chlorinating agents under controlled conditions to achieve selective chlorine incorporation. The direct chlorination process typically employs chlorine gas or hydrogen chloride as the chlorinating agent [18] [17]. The reaction proceeds according to the following general scheme: $$ \text{(CH₃)₂CHSi(CH₃)₂H} + \text{HCl} → \text{(CH₃)₂CHSi(CH₃)₂Cl} + \text{H₂} $$ Research has demonstrated that the reaction proceeds optimally at elevated temperatures ranging from 450°C to 700°C [19] [20]. These high temperatures are necessary to overcome the activation energy barrier for silicon-hydrogen bond cleavage and subsequent chlorine incorporation [20] [21]. Catalyst systems have been developed to enhance the efficiency of direct chlorination processes. Copper-based catalysts, particularly copper(II) chloride in the presence of copper(I) iodide, have shown significant promise for controlling the chlorination reaction [16] [22]. The catalytic system operates through a redox mechanism where copper(I) iodide facilitates the initial silicon-hydrogen bond activation, followed by chlorine transfer from copper(II) chloride [16]. The advantages of direct chlorination include the elimination of moisture-sensitive organometallic reagents and the potential for continuous operation [17] [22]. However, the high temperature requirements and the potential for over-chlorination represent significant challenges that must be carefully managed through process optimization [22] [23]. Metathesis Reactions with Silicon TetrachlorideMetathesis reactions with silicon tetrachloride provide an alternative route that leverages the high electrophilicity of silicon tetrachloride to effect substitution reactions with appropriate nucleophiles [19] [18]. This approach is particularly attractive for large-scale industrial applications due to the ready availability and stability of silicon tetrachloride [24] [18]. Silicon tetrachloride functions as a versatile electrophile in organosilicon synthesis, readily undergoing substitution reactions with Grignard reagents and other organometallic species [18]. The general reaction scheme for metathesis with silicon tetrachloride proceeds as follows: $$ \text{SiCl₄} + \text{(CH₃)₂CHMgCl} → \text{(CH₃)₂CHSiCl₃} + \text{MgCl₂} $$ Subsequent reduction or further substitution reactions can then be employed to access the desired isopropyldimethylchlorosilane product [18] [17]. The metathesis approach offers advantages in terms of substrate availability and reaction predictability [18]. Temperature optimization for metathesis reactions typically requires elevated conditions, often in the range of 600°C to 800°C for gas-phase processes [19] [25]. These high temperatures facilitate the bond-breaking and bond-forming processes necessary for effective metathesis [25] [21]. Solvent selection for metathesis reactions focuses on high-boiling, thermally stable media that can withstand the elevated reaction conditions [25]. Siloxane-based solvents and other high-boiling organic media have been successfully employed [26] [27]. Purification Techniques and Distillation ParametersThe purification of isopropyldimethylchlorosilane requires careful optimization of distillation parameters to achieve the high purity levels demanded by industrial applications. The compound's physical properties, including a boiling point of 109-112°C and a density of 0.878 grams per milliliter, necessitate specific distillation protocols [1] [2] [3]. Fractional distillation represents the primary purification methodology for isopropyldimethylchlorosilane [17] [28]. The process relies on the differential volatilities of the product and impurities to achieve separation [28]. Optimal distillation parameters include the use of packed columns with 15-25 theoretical plates to ensure adequate separation efficiency [29] [28]. Column design considerations emphasize the use of structured packing materials that provide high surface area and low pressure drop [29]. These packing materials enhance mass transfer efficiency while minimizing energy consumption [28] [30]. Reflux ratios between 2:1 and 5:1 have been determined to provide the optimal balance between product purity and throughput [28]. Temperature control during distillation requires careful monitoring to prevent thermal decomposition [28] [31]. Head temperatures should be maintained at 109-112°C under atmospheric pressure conditions, while pot temperatures should not exceed 115-120°C to avoid decomposition [1] [28]. Reduced pressure distillation offers advantages for heat-sensitive materials, allowing operation at lower temperatures while maintaining effective separation [32] [28]. Pressure ranges of 100-200 millimeters of mercury enable distillation at reduced temperatures, minimizing the risk of thermal degradation [32] [31]. Common impurities encountered during purification include unreacted starting materials, isomeric chlorosilanes, and oligomeric byproducts [29] [31]. These impurities can be effectively removed through careful fractionation protocols that optimize the distillation cuts to maximize product recovery while maintaining purity specifications [29] [31]. Yield Optimization Strategies and Scalability ChallengesYield optimization for isopropyldimethylchlorosilane synthesis requires comprehensive consideration of reaction parameters, catalyst systems, and process conditions. Research has identified several key strategies for maximizing product yields while maintaining economic viability [22] [33] [34]. Catalyst optimization represents a primary avenue for yield enhancement [22] [34]. The development of heterogeneous catalyst systems offers advantages in terms of catalyst recovery and reuse, reducing overall process costs [34] [35]. Copper-based heterogeneous catalysts have demonstrated particular promise, providing high activity and selectivity while enabling facile separation from reaction products [22] [34]. Reaction parameter optimization encompasses temperature control, reactant stoichiometry, and reaction time [33] [36]. Research has established that maintaining optimal temperature profiles throughout the reaction sequence significantly impacts both yield and selectivity [33] [37]. Too low temperatures result in incomplete conversion, while excessive temperatures promote side reactions and product decomposition [33] [37]. Stoichiometric optimization involves careful control of reactant ratios to maximize conversion while minimizing waste [33] [36]. Slight excesses of the Grignard reagent or chlorinating agent can drive reactions to completion, but excessive amounts lead to increased purification requirements and waste generation [33]. Scalability challenges primarily arise from heat and mass transfer limitations inherent in large-scale operations [38] [39]. The exothermic nature of many organosilicon synthesis reactions requires careful thermal management to prevent runaway reactions and ensure consistent product quality [38] [39]. Continuous processing technologies offer potential solutions to scalability challenges [38] [34]. Flow chemistry approaches enable precise control of reaction conditions while facilitating heat and mass transfer [38]. These technologies have demonstrated the ability to achieve high productivity rates, with some systems producing over 40 grams per hour per liter of reactor volume [38]. Environmental considerations increasingly influence process design and optimization [39] [27]. Life cycle assessment studies have identified energy consumption as a major environmental impact factor, accounting for up to 73% of the total environmental burden in organosilicon synthesis [39]. Heat integration and energy recovery strategies offer opportunities to reduce environmental impact while improving process economics [39] [27]. Quality control measures throughout the synthesis and purification processes ensure consistent product specifications [36] [23]. Real-time monitoring of reaction parameters, coupled with analytical techniques for product characterization, enables rapid process adjustments to maintain optimal performance [36] [37]. Nuclear Magnetic Resonance Spectral SignaturesProton Nuclear Magnetic Resonance Chemical Shift AssignmentsThe proton nuclear magnetic resonance spectrum of isopropyldimethylchlorosilane exhibits three distinct regions that provide comprehensive structural information about the molecular framework. The silicon-bound dimethyl groups appear as a characteristic singlet in the upfield region between 0.2-0.6 parts per million, integrating for six protons [1] [2]. This upfield chemical shift is attributed to the significant electron-shielding effect of the silicon atom, which reduces the deshielding experienced by these methyl protons compared to carbon-bound methyl groups [1] [2]. The isopropyl moiety generates two distinct multipicity patterns that serve as diagnostic indicators for this substituent. The methine proton of the isopropyl group resonates as a septet in the range of 1.0-1.3 parts per million, integrating for one proton [1] [2]. This characteristic splitting pattern results from coupling with the six equivalent methyl protons of the two adjacent methyl groups. The isopropyl methyl groups manifest as a doublet between 1.1-1.4 parts per million, integrating for six protons [1] [2]. The doublet multiplicity arises from coupling with the single methine proton, providing unambiguous identification of the isopropyl structural unit. Table 1: Proton Nuclear Magnetic Resonance Chemical Shift Assignments for Isopropyldimethylchlorosilane
Carbon-13 Nuclear Magnetic Resonance Spectral InterpretationThe carbon-13 nuclear magnetic resonance spectrum of isopropyldimethylchlorosilane provides detailed information about the electronic environment of each carbon atom within the molecular structure. The silicon-bound methyl carbons exhibit the most characteristic signals, appearing in the extreme upfield region between 0-5 parts per million [3] [4]. This remarkable upfield shift is a consequence of the pronounced electron-shielding effect exerted by the silicon atom, which effectively reduces the magnetic field experienced by these carbon nuclei [3] [4]. The isopropyl carbon framework generates two distinct resonances that reflect the different electronic environments within this substituent. The tertiary methine carbon of the isopropyl group resonates between 18-22 parts per million, experiencing moderate shielding from the silicon atom while maintaining its characteristic tertiary carbon chemical shift [4] [5]. The primary methyl carbons of the isopropyl group appear in a similar range of 18-23 parts per million, displaying chemical shifts typical of primary alkyl carbons with minimal electronic perturbation from the silicon center [4] [5]. Table 2: Carbon-13 Nuclear Magnetic Resonance Chemical Shift Assignments for Isopropyldimethylchlorosilane
Silicon-29 Nuclear Magnetic Resonance for Silicon Center AnalysisSilicon-29 nuclear magnetic resonance spectroscopy provides direct information about the electronic environment of the silicon center in isopropyldimethylchlorosilane. The tetracoordinate silicon atom, bearing one chlorine atom, two methyl groups, and one isopropyl group, exhibits a chemical shift in the range of 28-35 parts per million [6] [7] [8]. This chemical shift is consistent with other monochloro-substituted organosilanes and reflects the electronic influence of the chlorine substituent on the silicon center [6] [7] [8]. The observed chemical shift can be understood through comparison with related chlorosilane compounds. Trimethylchlorosilane, which serves as a structural analog, displays a silicon-29 chemical shift of 30.7 parts per million [8]. The slight variation observed for isopropyldimethylchlorosilane reflects the substitution of one methyl group with the more sterically demanding and electronically different isopropyl group [6] [7]. The silicon chemical shift range encompasses the expected variation due to alkyl substitution effects while maintaining the characteristic downfield shift associated with silicon-chlorine bond formation [6] [7] [8]. Table 3: Silicon-29 Nuclear Magnetic Resonance Chemical Shift for Isopropyldimethylchlorosilane
Infrared Spectroscopy for Functional Group IdentificationInfrared spectroscopy provides comprehensive vibrational information that enables precise identification of functional groups and molecular structural features in isopropyldimethylchlorosilane. The carbon-hydrogen stretching vibrations appear as strong absorptions in the 2950-3000 wavenumber region, characteristic of saturated aliphatic carbon-hydrogen bonds found in both the methyl and isopropyl substituents [9] [10] [11]. The carbon-hydrogen bending vibrations generate multiple diagnostic peaks that provide detailed structural information. Methyl group deformation modes appear as medium-intensity absorptions in two distinct regions: 1370-1390 wavenumbers and 1450-1470 wavenumbers [9] [10] [11]. The isopropyl group exhibits a characteristic doublet pattern between 1380-1388 wavenumbers, which serves as a distinctive fingerprint for this branched alkyl substituent [10] [11] [12]. This doublet arises from the symmetric and antisymmetric bending modes of the two equivalent methyl groups within the isopropyl framework. The silicon-carbon stretching vibrations manifest as medium-intensity absorptions in the 700-800 wavenumber region, providing direct evidence for silicon-carbon bond formation [13] [14]. The silicon-chlorine stretching vibration generates a strong absorption band between 480-550 wavenumbers, characteristic of the silicon-chlorine bond [15] [14] [16]. This low-frequency absorption reflects the larger reduced mass and lower force constant associated with the silicon-chlorine bond compared to carbon-halogen bonds. Table 4: Infrared Spectroscopic Data for Isopropyldimethylchlorosilane
Mass Spectrometric Fragmentation PatternsMass spectrometric analysis of isopropyldimethylchlorosilane reveals characteristic fragmentation pathways that provide structural confirmation and molecular weight determination. The molecular ion peak appears at mass-to-charge ratio 136, corresponding to the intact molecular structure [17] [18] [19]. The presence of chlorine in the molecule generates a distinctive isotope pattern, with the molecular ion plus two peak (M+2) appearing at mass-to-charge ratio 138 with approximately 32% relative intensity, consistent with the natural abundance ratio of chlorine-35 to chlorine-37 isotopes [18] [20]. The fragmentation pattern follows predictable pathways characteristic of organosilicon compounds. Loss of a methyl radical from the silicon center produces a prominent fragment at mass-to-charge ratio 121 (M-15), representing alpha-cleavage adjacent to the silicon atom [21] [22] [19]. The base peak region typically contains the fragment at mass-to-charge ratio 101 (M-35), corresponding to loss of the chlorine atom through heterolytic cleavage of the silicon-chlorine bond [21] [19]. Additional fragmentation pathways generate smaller ionic species that provide further structural information. The fragment at mass-to-charge ratio 86 (M-50) results from combined loss of chlorine and a methyl group [19]. The ion at mass-to-charge ratio 73 corresponds to the silicon-containing fragment Si(CH₃)₂(i-Pr)⁺, while the fragment at mass-to-charge ratio 59 may represent either Si(CH₃)₂OH⁺ or C₃H₇O⁺ species [23]. The isopropyl cation appears at mass-to-charge ratio 43, confirming the presence of the isopropyl substituent [21] [19]. Table 5: Mass Spectrometric Fragmentation Pattern for Isopropyldimethylchlorosilane
X-ray Crystallographic Studies of Molecular GeometryX-ray crystallographic analysis provides definitive three-dimensional structural information for isopropyldimethylchlorosilane, revealing precise bond lengths, bond angles, and molecular geometry. The silicon center adopts a tetrahedral geometry characteristic of tetracoordinate silicon compounds, with bond angles approaching the ideal tetrahedral value of 109.5 degrees [24] [25] [26]. The silicon-chlorine bond length falls within the range of 2.05-2.08 Angstroms, typical for tetracoordinate silicon-chlorine bonds in organosilicon compounds [24] [25]. This bond length reflects the covalent nature of the silicon-chlorine interaction and is consistent with values observed in related chlorosilane structures [25]. The silicon-carbon bond lengths for both the methyl groups (1.88-1.92 Angstroms) and the isopropyl group (1.89-1.93 Angstroms) are slightly longer than typical carbon-carbon bonds, reflecting the larger covalent radius of silicon compared to carbon [25] [27]. The bond angles exhibit slight deviations from perfect tetrahedral geometry due to steric and electronic effects. The chlorine-silicon-carbon angles range from 108-110 degrees, while the carbon-silicon-carbon angles span 106-109 degrees [25]. These variations reflect the different steric demands of the substituents and the electronic influence of the chlorine atom on the overall molecular geometry [25]. Table 6: Molecular Geometry Parameters for Isopropyldimethylchlorosilane
GHS Hazard Statements
Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids]; H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown. PictogramsFlammable;Corrosive Wikipedia
Dimethylisopropylchlorosilane
Dates
Last modified: 08-16-2023
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